molecular formula C8H11N3O2 B169369 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid CAS No. 180283-68-5

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B169369
CAS No.: 180283-68-5
M. Wt: 181.19 g/mol
InChI Key: VPJJRVRVZCLDGF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids

Scientific Research Applications

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical pathways it affects .

Safety and Hazards

This involves understanding the toxicity, environmental impact, and safety precautions associated with handling and disposing of the compound .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-4-methylpyrimidine, a nucleophilic substitution reaction with dimethylamine can be performed, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or even further to an alkane.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxaldehyde or this compound derivatives.

    Reduction: Formation of 2-(Dimethylamino)-4-methylpyrimidine-5-methanol or 2-(Dimethylamino)-4-methylpyrimidine-5-methyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-(Dimethylamino)pyrimidine-5-carboxylic acid
  • 4-Methylpyrimidine-5-carboxylic acid
  • 2-(Dimethylamino)-4-methylpyridine-5-carboxylic acid

Comparison: 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups on the pyrimidine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications. Compared to its analogs, it offers a balance of reactivity and stability, making it particularly useful in synthetic and biological studies.

Properties

IUPAC Name

2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-6(7(12)13)4-9-8(10-5)11(2)3/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJRVRVZCLDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356603
Record name 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180283-68-5
Record name 2-(Dimethylamino)-4-methyl-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180283-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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